ICI D1542 Exhibits Sub-20 nM Potency Against Human TXA2 Synthase with Concomitant Redirection of Prostanoid Synthesis
ICI D1542 (ZD1542) demonstrates potent, concentration-dependent inhibition of thromboxane B2 (TXB2) production in human platelet microsomes, with an IC50 of 0.016 µM (16 nM) [1]. This inhibition is accompanied by a measurable increase in the formation of prostaglandin E2 (PGE2) and PGF2α, confirming functional redirection of arachidonic acid metabolism—a hallmark that distinguishes dual TXS/TP modulators from pure TXS inhibitors. In collagen-stimulated human whole blood, the IC50 for TXB2 inhibition is 0.018 µM, demonstrating that the compound retains high potency in a more physiologically relevant matrix containing plasma proteins and cellular elements [1]. For comparison, the TXS inhibitor dazoxiben exhibits an IC50 of approximately 0.3 µM in human platelet microsomes under similar conditions [2], indicating that ICI D1542 is roughly 19-fold more potent at the enzyme level.
| Evidence Dimension | TXA2 synthase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.016 µM (human platelet microsomes); 0.018 µM (human whole blood) |
| Comparator Or Baseline | Dazoxiben: ~0.3 µM (human platelet microsomes) |
| Quantified Difference | ICI D1542 is approximately 19-fold more potent than dazoxiben at the human enzyme level |
| Conditions | Human platelet microsomes in vitro; collagen-stimulated human whole blood ex vivo |
Why This Matters
Higher potency at the target enzyme reduces the required concentration for maximal effect, minimizing potential off-target interactions and compound consumption in experimental settings.
- [1] Brownlie RP, Brownrigg NJ, Butcher HM, Garcia R, Jessup R, Lee VJ, Tunstall S, Wayne MG. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro. Br J Pharmacol. 1993 Dec;110(4):1600-6. View Source
- [2] Randall MJ, Parry MJ, Hawkeswood E, Cross PE, Dickinson RP. UK-37,248, a novel, selective thromboxane synthetase inhibitor with platelet anti-aggregatory and anti-thrombotic activity. Thromb Res. 1981 Jul 15;23(1-2):145-62. View Source
